![molecular formula C11H14BrClO2 B2620509 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene CAS No. 851116-19-3](/img/structure/B2620509.png)
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene has been used in a variety of scientific research applications, including drug design, drug synthesis, and material science. In drug design, this compound has been used to develop new drugs with improved pharmacological properties. In drug synthesis, this compound has been used to synthesize a variety of drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In material science, this compound has been used to synthesize polymers, catalysts, and other materials.
Mechanism of Action
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene acts as an electron acceptor, which allows it to interact with other molecules and form new compounds. It is also a good nucleophile, which means that it can react with other molecules to form new compounds. In addition, this compound is an aromatic compound, which means that it can form stable aromatic rings.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in inflammation. In addition, this compound has been found to have anti-cancer properties and can induce apoptosis, which is a form of cell death.
Advantages and Limitations for Lab Experiments
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. However, this compound is a volatile compound, which means that it can be hazardous if not handled properly. In addition, it is a toxic compound and should be handled with caution.
Future Directions
There are a number of potential future directions for 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene. One potential direction is to explore its potential as a drug delivery system. This compound could be used to deliver drugs to specific sites in the body, allowing for more targeted delivery of drugs. Another potential direction is to explore its potential as an antioxidant. This compound could be used to scavenge free radicals, which could have a variety of beneficial effects on human health. Finally, this compound could be used to synthesize new materials, such as polymers or catalysts, which could have a variety of applications in material science.
Synthesis Methods
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene can be synthesized in several ways. The most common method involves the reaction of bromoethanol with 4,5-diethoxybenzene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through distillation.
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4,5-diethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGGFRVYUNUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CCl)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.